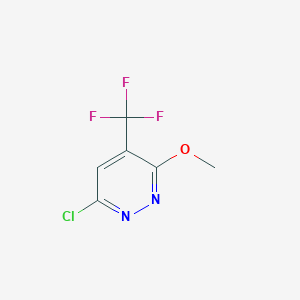

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine

Description

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol This compound is characterized by the presence of a pyridazine ring substituted with chloro, methoxy, and trifluoromethyl groups

Properties

IUPAC Name |

6-chloro-3-methoxy-4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-5-3(6(8,9)10)2-4(7)11-12-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNBBZLCLZEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(trifluoromethyl)pyridazine.

Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Biological Studies: Researchers use it to study enzyme interactions and molecular pathways, contributing to a better understanding of biological processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine can be compared with other pyridazine derivatives, such as:

6-Chloro-3-methoxy-4-methylpyridazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Chloro-3-methoxy-4-(difluoromethyl)pyridazine: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in reactivity and stability.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

6-Chloro-3-methoxy-4-(trifluoromethyl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features contribute to its diverse pharmacological properties, which are crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3N3O. The presence of chlorine and trifluoromethyl groups significantly influences its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF3N3O |

| Molecular Weight | 227.58 g/mol |

| Melting Point | Not well-documented |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound for antibiotic development.

2. Anticancer Properties

Recent investigations into pyridazine derivatives have shown promising anticancer activities. The compound's structural modifications can enhance its potency against cancer cell lines, particularly through the inhibition of key signaling pathways involved in tumor growth.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation, such as neurodegenerative disorders. The inhibition mechanism involves competitive binding to the active site of the target enzyme.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines, including breast and lung cancer cells. The results indicated that this compound reduced cell viability by inducing apoptosis at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridazine derivatives. Modifications to the chlorine and trifluoromethyl groups have been shown to affect potency and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Removal of Chlorine | Decreased potency |

| Alteration of Trifluoromethyl | Enhanced lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.